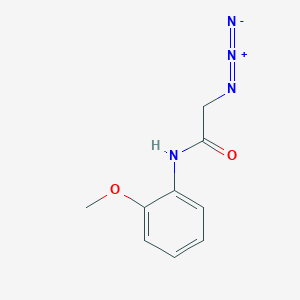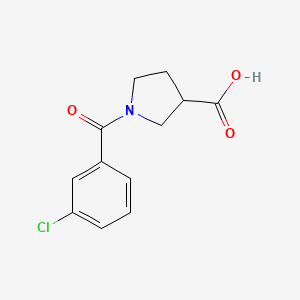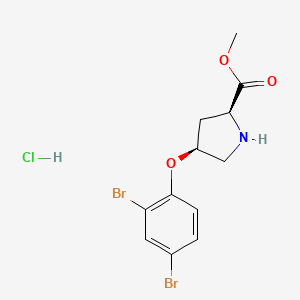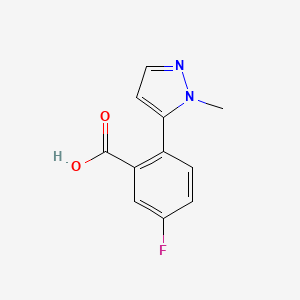
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Vue d'ensemble
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, also known as 5-fluoropyrazole-2-carboxylic acid, is an important organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of more complex molecules. This molecule has been studied extensively in recent years for its biochemical and physiological effects, and it has already been used in many laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
The structural combination of benzothiazoles and pyrazoles, similar to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, has been explored for better pharmacological activities. Research involving the synthesis of novel compounds with this structure has shown promise in antimicrobial and antioxidant activities. For example, a study by Raparla et al. (2013) synthesized derivatives containing different functional groups and found potent activity against standard drugs, highlighting the potential for new therapeutic agents (Raparla et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from or related to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid have been evaluated for their antimicrobial properties. Rai et al. (2009) synthesized oxadiazoles showing significant antibacterial activity against several pathogens, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Additionally, compounds with fluorine-containing pyrazoles have been studied for their antibacterial and antifungal activities, demonstrating promising activities against bacterial strains and fungal species (Gadakh et al., 2010).
Antitumor Activity and Molecular Docking
The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives has been investigated for antitumor activities. El-Zahar et al. (2011) conducted a study involving the synthesis and molecular docking of these compounds, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).
COX-2 Inhibitors
The search for new COX-2 inhibitors led to the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, with potential applications in treating inflammation and pain. Patel et al. (2004) identified compounds showing good selectivity for COX-2 over COX-1 enzymes, indicating their potential as therapeutic agents (Patel et al., 2004).
Propriétés
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWGNLBOOYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





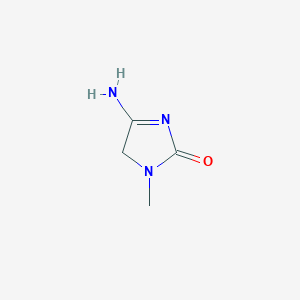

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)
![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

